molecular formula C10H14ClNO2 B1629403 Ethyl 2-(4-aminophenyl)acetate hydrochloride CAS No. 59235-35-7

Ethyl 2-(4-aminophenyl)acetate hydrochloride

Cat. No.: B1629403
CAS No.: 59235-35-7
M. Wt: 215.67 g/mol
InChI Key: MXLBNYJANXBQHF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)acetate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of phenylacetic acid and contains an ethyl ester group, an amino group, and a hydrochloride salt. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-aminophenyl)acetate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 4-aminophenylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting ethyl 2-(4-aminophenyl)acetate is then treated with hydrochloric acid to form the hydrochloride salt.

Another method involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this approach, 4-aminophenylacetic acid is reacted with ethanol in the presence of a lipase enzyme, such as Novozyme 435, under microwave irradiation. This method offers the advantage of milder reaction conditions and shorter reaction times .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of strong acid catalysts and efficient separation techniques, such as distillation and crystallization, are essential for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro derivatives of ethyl 2-(4-aminophenyl)acetate.

    Reduction: Ethyl 2-(4-hydroxyphenyl)acetate.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Ethyl 2-(4-aminophenyl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenyl)acetate hydrochloride depends on its specific application. In medicinal chemistry, the compound acts as a precursor to active pharmaceutical ingredients. For example, in the synthesis of Actarit, the compound undergoes enzymatic esterification to form the active drug, which then exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Ethyl 2-(4-aminophenyl)acetate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 4-aminophenylacetate: Lacks the hydrochloride salt, which may affect its solubility and reactivity.

    Methyl 2-(4-aminophenyl)acetate: Contains a methyl ester group instead of an ethyl ester group, which can influence its chemical properties and reactivity.

    4-Aminophenylacetic acid: The parent compound without the ester group, which has different solubility and reactivity characteristics.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(4-aminophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLBNYJANXBQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638148
Record name Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59235-35-7
Record name 59235-35-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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